2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBLBJXFNLQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common route includes the chlorination of a suitable benzene derivative followed by sulfonation and subsequent reaction with a thiazinane derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides have been recognized for their antimicrobial properties. The presence of the thiazine moiety in this compound enhances its effectiveness against bacterial strains. Studies have demonstrated that derivatives with thiazine structures exhibit significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.
Anticonvulsant Properties
Research indicates that compounds containing thiazole or thiazine rings can exhibit anticonvulsant activity. For instance, derivatives similar to the target compound have been evaluated for their efficacy in reducing seizure activity in animal models . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazine ring can enhance anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment.
Anti-inflammatory Applications
The sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest that 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
Recent investigations into thiazine derivatives have highlighted their potential as anticancer agents. The compound's ability to interfere with cellular signaling pathways associated with cancer proliferation and metastasis is under study . In vitro assays have shown that certain thiazine-containing compounds can induce apoptosis in cancer cell lines, suggesting a mechanism by which this compound could be developed as an adjunct therapy in cancer treatment.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Research has focused on how variations in the thiazine ring and sulfonamide group influence biological activity . For example, modifications to the phenyl substituents have been shown to affect potency and selectivity against various biological targets.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers synthesized several thiazole-based sulfonamides and tested their antibacterial activities against various strains. The results indicated that compounds structurally similar to This compound showed promising results comparable to established antibiotics .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of thiazine derivatives. The study revealed that specific modifications to the thiazine structure led to enhanced protective effects against induced seizures in rodent models . This suggests a viable pathway for developing new treatments for epilepsy using similar compounds.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often vary in substituent positioning, heterocyclic systems, or sulfonamide modifications. Below is a comparative analysis based on pharmacological activity, physicochemical properties, and assay methodologies.
Structural Analogs and Pharmacological Activity
- However, cytotoxicity (IC₅₀) in HT-29 colon cancer cells is 2.1 µM vs. 1.3 µM for the 2,5-dichloro variant, suggesting positional sensitivity .
- Compound Y: N-(4-Morpholinophenyl)-2,5-dichlorobenzenesulfonamide Replacing thiazinane dioxide with morpholine increases aqueous solubility (logP = 1.8 vs. 2.5) but reduces antiproliferative activity (IC₅₀ = 5.7 µM in MCF-7 cells), highlighting the thiazinane group’s role in potency .
- Compound Z : 2,5-Dichlorobenzenesulfonamide (lacking the thiazinane-phenyl group)
- Minimal cytotoxicity (IC₅₀ > 50 µM), underscoring the necessity of the thiazinane-phenyl moiety for activity.
Physicochemical Properties
| Property | 2,5-Dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 435.3 | 435.3 | 401.8 |
| logP | 2.5 | 2.7 | 1.8 |
| Solubility (µg/mL, PBS) | 12.4 | 9.8 | 28.6 |
| IC₅₀ (HT-29 cells, µM) | 1.3 | 2.1 | 5.7 |
Methodological Considerations
Cytotoxicity data for these compounds are frequently generated using the sulforhodamine B (SRB) assay , a high-throughput method validated for anticancer drug screening. This assay quantifies cellular protein content via colorimetric measurement, offering advantages in sensitivity and scalability . For example, the SRB assay’s linear response across cell densities (1,000–10,000 cells/well) ensures reliable IC₅₀ determinations, critical for comparing analogs like those above.
Biological Activity
2,5-Dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide (CAS No. 941894-35-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₄S₂
- Molecular Weight : 435.3 g/mol
- Structure : The compound features a sulfonamide group attached to a dichlorobenzene and a thiazinane moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazinane derivative is reacted with a substituted benzaldehyde under controlled conditions to yield the final product. This process may include cyclocondensation reactions and hydrolysis steps to ensure high purity and yield .
Biological Activity
Research has shown that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. Here are key findings related to the biological activity of this compound:
Anticancer Activity
Studies indicate that benzene sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds related to benzenesulfonamides have demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes or receptors involved in tumor progression .
- Cellular Pathways : Interaction with mitochondrial pathways leading to cell death has been documented for related thiosemicarbazones .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Perfusion Pressure :
- Antimicrobial Studies :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
